

characterization of (3'-Chlorobiphenyl-3-YL)amine

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Compound of Interest

Compound Name: (3'-Chlorobiphenyl-3-YL)amine

CAS No.: 56763-55-4

Cat. No.: B1596719

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An In-depth Technical Guide to **(3'-Chlorobiphenyl-3-YL)amine**: Synthesis, Characterization, and Applications

Introduction

(3'-Chlorobiphenyl-3-YL)amine is a substituted aromatic amine featuring a biphenyl scaffold. This structure is of significant interest to researchers in medicinal and agricultural chemistry. One of the phenyl rings is substituted with an amine group, a common functional group in bioactive molecules, while the other ring bears a chlorine atom. The presence and position of the chlorine atom can significantly influence the molecule's physicochemical properties, such as lipophilicity and metabolic stability, making it a valuable building block in the design of novel compounds.[1] Its primary documented use is as a key intermediate in the synthesis of boscalid, a widely used fungicide.[2][3] This guide provides a comprehensive overview of the synthesis, in-depth analytical characterization, potential applications, and safe handling of **(3'-Chlorobiphenyl-3-YL)amine** for professionals in research and development.

Physicochemical and Structural Properties

A precise understanding of the molecule's fundamental properties is the starting point for any experimental work. The key identifiers and properties of **(3'-Chlorobiphenyl-3-YL)amine** are summarized below. The hydrochloride salt form is also commonly available and its properties are included for completeness.^{[4][5][6]}

Property	Value	Source
IUPAC Name	3'-chloro-[1,1'-biphenyl]-3-amine	[7]
CAS Number	56763-55-4	[7]
Molecular Formula	C ₁₂ H ₁₀ ClN	[7]
Molecular Weight	203.67 g/mol	[7]
Appearance	Solid (typical)	[6]
InChI Key	JEOZJBKHTNUXSQ-UHFFFAOYSA-N (for HCl salt)	[6]
SMILES	<chem>NC1=CC(C2=CC=CC(Cl)=C2)=CC=C1</chem>	[7]
Molecular Formula (HCl Salt)	C ₁₂ H ₁₁ Cl ₂ N	[5][6]
Molecular Weight (HCl Salt)	240.13 g/mol	[5][6]

Synthesis and Purification

The synthesis of substituted biphenyls often involves carbon-carbon bond-forming reactions. For **(3'-Chlorobiphenyl-3-YL)amine**, a logical and common approach is the reduction of a corresponding nitro-biphenyl precursor. This precursor can be synthesized via a Suzuki coupling, a robust and versatile cross-coupling reaction.

Expert Rationale for Synthetic Strategy

The chosen two-step strategy—Suzuki coupling followed by nitro group reduction—is a cornerstone of modern organic synthesis for several reasons:

- **Modularity:** The Suzuki coupling allows for the connection of two distinct aromatic rings (one bearing a nitro group, the other a chlorine atom) with high efficiency and functional group tolerance. This makes the synthesis adaptable for creating analogues.
- **Reliability:** The reduction of an aromatic nitro group to an amine is a high-yielding and well-understood transformation. Using a reagent like tin(II) chloride in an acidic medium is a classic and effective method that avoids harsh conditions that might affect the chloro-substituent.[8]

Detailed Experimental Protocol: Synthesis

Step 1: Suzuki Coupling to form 3-Chloro-3'-nitrobiphenyl

- To a degassed mixture of 1,4-dioxane and water (4:1 ratio), add 3-chlorophenylboronic acid (1.1 eq.), 1-bromo-3-nitrobenzene (1.0 eq.), and potassium carbonate (2.5 eq.).
- Sbubble argon or nitrogen gas through the solution for 15 minutes to ensure an inert atmosphere.
- Add tetrakis(triphenylphosphine)palladium(0) (0.03 eq.) to the mixture.
- Heat the reaction mixture to 85-90 °C and stir vigorously under an inert atmosphere for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
- Upon completion, cool the mixture to room temperature and add water. Extract the aqueous layer three times with ethyl acetate.
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield 3-chloro-3'-nitrobiphenyl.

Step 2: Reduction to **(3'-Chlorobiphenyl-3-YL)amine**

- Dissolve the synthesized 3-chloro-3'-nitrobiphenyl (1.0 eq.) in ethanol.
- Add concentrated hydrochloric acid (5-10 eq.) to the solution.

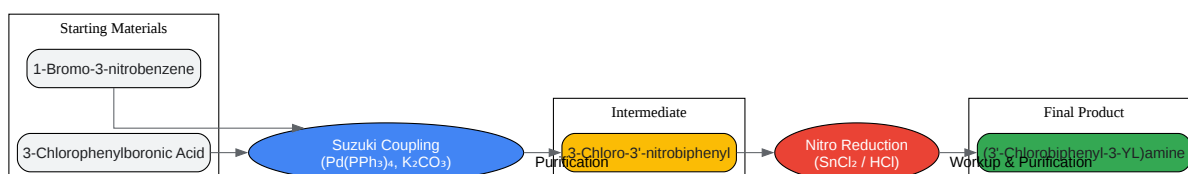
- Add granular tin metal or tin(II) chloride dihydrate (3-4 eq.) portion-wise to the stirring mixture. The reaction is exothermic and may require cooling in an ice bath.[8]
- After the addition is complete, heat the mixture to reflux (approx. 70-80 °C) for 2-3 hours, or until TLC indicates the complete consumption of the starting material.[8]
- Cool the reaction mixture and carefully neutralize it with a saturated sodium bicarbonate or a concentrated sodium hydroxide solution until the pH is basic (~9-10).
- Extract the product into ethyl acetate or dichloromethane.
- Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude **(3'-Chlorobiphenyl-3-YL)amine**.

Detailed Experimental Protocol: Purification

The final product can be purified by either recrystallization or column chromatography.

- Recrystallization: Dissolve the crude solid in a minimal amount of a hot solvent like cyclohexane or a toluene/hexane mixture and allow it to cool slowly to form pure crystals.[8]
- Column Chromatography: If the product is an oil or contains impurities not easily removed by recrystallization, purify using a silica gel column with an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane).

Synthesis Workflow Diagram



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Caption: Synthetic route to **(3'-Chlorobiphenyl-3-YL)amine**.

Comprehensive Analytical Characterization

To ensure the identity, purity, and structural integrity of the synthesized molecule, a multi-technique analytical approach is mandatory. This creates a self-validating system where each result corroborates the others.

Spectroscopic Analysis

- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - ¹H NMR: This technique confirms the number and connectivity of protons. For **(3'-Chlorobiphenyl-3-YL)amine**, the spectrum is expected to show complex multiplets in the aromatic region (approximately 6.5-7.5 ppm) corresponding to the 8 distinct aromatic protons. The amine (NH₂) protons typically appear as a broad singlet, which can be confirmed by its disappearance upon adding a drop of D₂O to the NMR tube.
 - ¹³C NMR: This analysis should reveal 12 distinct signals for the 12 aromatic carbons, confirming the asymmetry of the molecule. The chemical shifts will be influenced by the electron-donating amine group and the electron-withdrawing chlorine atom.^{[9][10]}
- Mass Spectrometry (MS):
 - Technique: Electrospray Ionization (ESI) is a suitable method for this molecule.
 - Expected Result: The mass spectrum should show a protonated molecular ion peak [M+H]⁺ at m/z 204.67. A crucial validation point is the presence of the characteristic chlorine isotopic pattern: a second peak [M+2+H]⁺ at m/z 206.67 with an intensity of approximately one-third of the main peak, confirming the presence of a single chlorine atom.^[11]
- Infrared (IR) Spectroscopy:
 - This provides confirmation of key functional groups. Expected characteristic absorption bands include:

- N-H stretch: A doublet of medium intensity around 3350-3450 cm^{-1} (for the primary amine).
- Aromatic C-H stretch: Peaks just above 3000 cm^{-1} .
- Aromatic C=C stretch: Sharp peaks in the 1450-1600 cm^{-1} region.
- C-N stretch: Around 1250-1350 cm^{-1} .
- C-Cl stretch: A strong band in the 700-800 cm^{-1} region.

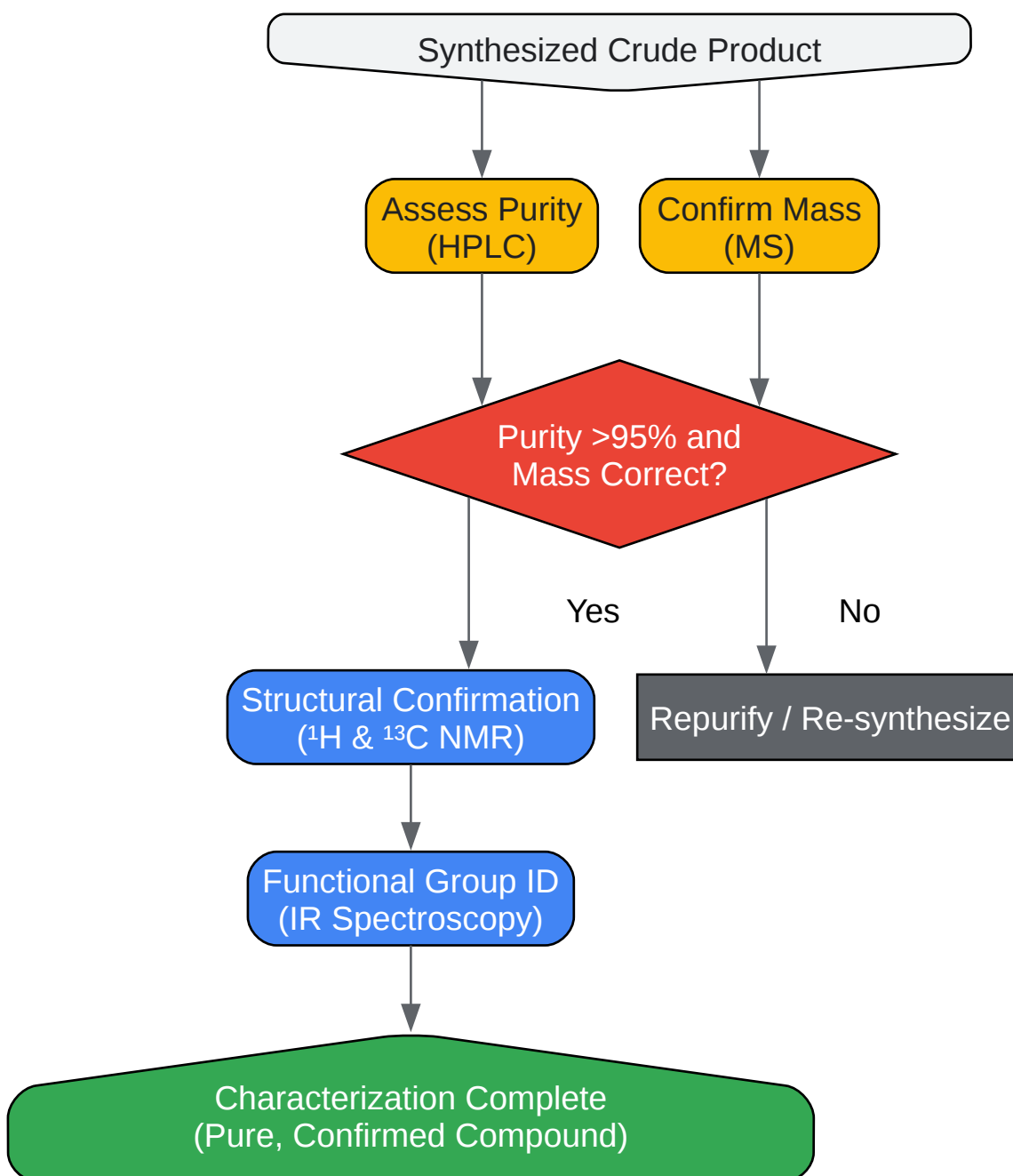
Chromatographic Analysis

- High-Performance Liquid Chromatography (HPLC): This is the gold standard for assessing the purity of a synthesized compound. A reversed-phase method is typically employed.
 - Column: C18 (e.g., 250 x 4.6 mm, 5 μm particle size).
 - Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).^{[12][13]}
 - Detection: UV detector set at a wavelength where the aromatic system absorbs strongly (e.g., 210 nm or 254 nm).
 - Outcome: The analysis should yield a single major peak, and the purity can be calculated based on the peak area percentage. The retention time serves as a reliable identifier for the compound under specific chromatographic conditions.

Summary of Expected Analytical Data

Analysis Technique	Expected Result
^1H NMR	Multiplets at ~6.5-7.5 ppm (8H); Broad singlet for NH_2 (2H).
^{13}C NMR	12 distinct aromatic signals.
Mass Spec (ESI+)	$[\text{M}+\text{H}]^+$ at m/z 204.67; Isotope peak $[\text{M}+2+\text{H}]^+$ at m/z 206.67.
IR Spectroscopy	Peaks at ~3400 (N-H), ~3050 (C-H), ~1600 (C=C), ~750 (C-Cl) cm^{-1} .
HPLC (RP-C18)	Single major peak with >95% purity by area.

Analytical Validation Workflow



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Caption: A self-validating workflow for analytical characterization.

Applications and Future Directions

Established Role in Agrochemicals

The primary industrial application of **(3'-Chlorobiphenyl-3-YL)amine** is as a crucial precursor for the fungicide boscalid. Boscalid is a nicotinamide fungicide that functions by inhibiting succinate coenzyme Q reductase (Complex II) in the mitochondrial respiratory chain of pathogenic fungi, thereby halting energy production and preventing fungal growth.[3] The synthesis of boscalid involves the coupling of this amine with a substituted nicotinic acid derivative.

Potential in Drug Discovery

While its main role is in agrochemicals, the **(3'-Chlorobiphenyl-3-YL)amine** scaffold holds potential for drug development professionals for several reasons:

- **Privileged Scaffold:** The biphenyl moiety is a common feature in many approved drugs, often used to orient functional groups in a specific 3D space to interact with biological targets.
- **Metabolic Stability:** The chlorine substituent can block sites of metabolism (cytochrome P450 oxidation), potentially improving the pharmacokinetic profile of a drug candidate. A vast number of FDA-approved drugs contain chlorine for this and other reasons.[1]
- **Scaffold for Library Synthesis:** The amine group serves as a versatile chemical handle for derivatization. It can be readily acylated, alkylated, or used in other coupling reactions to generate a diverse library of compounds for high-throughput screening against various biological targets. It can be considered a valuable fragment for fragment-based drug discovery (FBDD).

Safety and Handling

(3'-Chlorobiphenyl-3-YL)amine and its salts require careful handling in a laboratory setting. Based on available safety data sheets, the compound is classified with several hazards.[5][14][15]

- **Hazard Statements:**
 - H302: Harmful if swallowed.[5][14]
 - H315: Causes skin irritation.[14]

- H318 / H319: Causes serious eye damage/irritation.[5][14]
- H335: May cause respiratory irritation.[14]
- H411: Toxic to aquatic life with long lasting effects.[14]
- Precautionary Measures:
 - Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[15]
 - Personal Protective Equipment (PPE): Wear protective gloves (e.g., nitrile), a lab coat, and chemical safety goggles or a face shield.[15]
 - Handling: Avoid breathing dust. Do not get in eyes, on skin, or on clothing. Wash hands thoroughly after handling.[14]
 - Storage: Store in a tightly closed container in a dry and well-ventilated place.[15]
 - Disposal: Dispose of contents/container to an approved waste disposal plant in accordance with local regulations.[14]

References

- (3'-Chlorobiphenyl-3-yl)amine hydrochloride. (n.d.). Toronto Research Chemicals. Retrieved from a URL available through Google Search.
- (3'-Chlorobiphenyl-3-yl)amine hydrochloride AldrichCPR. (n.d.). Sigma-Aldrich. Retrieved from a URL available through Google Search.
- Safety Data Sheet for 3'-Chloro-[1,1'-biphenyl]-4-amine. (2024). Sigma-Aldrich. Retrieved from a URL available through Google Search.
- Safety Data Sheet. (n.d.). Enamine. Retrieved from a URL available through Google Search.
- 3'-Chloro-[1,1'-biphenyl]-4-amine hydrochloride. (n.d.). PubChem. Retrieved from [\[Link\]](#)
- 3'-Chloro-biphenyl-3-amine 95%. (n.d.). Advanced ChemBlocks. Retrieved from a URL available through Google Search.
- Synthesis of 3-amino-4-chlorobiphenyl. (n.d.). PrepChem.com. Retrieved from [\[Link\]](#)
- 3-Chlorobiphenyl. (n.d.). PubChem. Retrieved from [\[Link\]](#)

- Supplementary Information. (n.d.). Royal Society of Chemistry. Retrieved from a URL available through Google Search.
- 3-Chlorobiphenyl. (n.d.). NIST WebBook. Retrieved from [\[Link\]](#)
- Daniel, D. (2019). Cooking Utensils: Determination of Primary Aromatic Amines by LC/MS/MS. Agilent Technologies, Inc. Retrieved from a URL available through Google Search.
- CN106366002A - Synthesis method of intermediate 4'-chloro-2-aminobiphenyl of boscalid. (2017). Google Patents.
- Kara, M., et al. (2023). Surface plasmon resonance assay for chloramphenicol without surface regeneration. ResearchGate. Retrieved from a URL available through Google Search.
- 3-Aminobiphenyl. (n.d.). PubChem. Retrieved from [\[Link\]](#)
- S. K. Ghorai, et al. (2022). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed Central. Retrieved from [\[Link\]](#)
- Synthesis method of intermediate 4'-chloro-2-aminobiphenyl of boscalid. (n.d.). Eureka | Patsnap. Retrieved from a URL available through Google Search.
- Chromatographic determination of amines in food samples. (n.d.). Helda - University of Helsinki. Retrieved from a URL available through Google Search.

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Sources

- [1. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [2. CN106366002A - Synthesis method of intermediate 4'-chloro-2-aminobiphenyl of boscalid - Google Patents \[patents.google.com\]](#)

- [3. Synthesis method of intermediate 4'-chloro-2-aminobiphenyl of boscalid - Eureka | Patsnap \[eureka.patsnap.com\]](#)
- [4. labsolu.ca \[labsolu.ca\]](#)
- [5. \(3'-Chlorobiphenyl-3-yl\)amine hydrochloride AldrichCPR | Sigma-Aldrich \[sigmaaldrich.com\]](#)
- [6. \(3'-Chlorobiphenyl-3-yl\)amine hydrochloride AldrichCPR | Sigma-Aldrich \[sigmaaldrich.com\]](#)
- [7. 3'-Chloro-biphenyl-3-amine 95% | CAS: 56763-55-4 | AChemBlock \[achemblock.com\]](#)
- [8. prepchem.com \[prepchem.com\]](#)
- [9. rsc.org \[rsc.org\]](#)
- [10. 3-Aminobiphenyl | C12H11N | CID 16717 - PubChem \[pubchem.ncbi.nlm.nih.gov\]](#)
- [11. 3-Chlorobiphenyl \[webbook.nist.gov\]](#)
- [12. agilent.com \[agilent.com\]](#)
- [13. Making sure you're not a bot! \[helda.helsinki.fi\]](#)
- [14. sigmaaldrich.com \[sigmaaldrich.com\]](#)
- [15. enamine.enamine.net \[enamine.enamine.net\]](#)
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